

(S)-(+)-2-Aminopentan-1-ol spectroscopic data (NMR, IR, MS)

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An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-2-Aminopentan-1-ol

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Abstract

(S)-(+)-2-Aminopentan-1-ol, also known as L-Norvalinol, is a crucial chiral building block in modern organic and medicinal chemistry.^[1] Its utility in the synthesis of pharmaceuticals, such as the antiviral agent telaprevir, underscores the critical need for precise and reliable analytical methods to confirm its identity, purity, and stereochemistry.^[1] This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this valuable chiral amino alcohol. Designed for researchers, chemists, and quality control professionals, this document synthesizes fundamental principles with practical, field-proven methodologies, ensuring a self-validating approach to spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

(S)-(+)-2-Aminopentan-1-ol is a chiral molecule featuring a primary amine and a primary alcohol functional group attached to a five-carbon chain. The stereocenter at the second carbon (C2) dictates its biological activity and its performance as a chiral auxiliary or ligand.^[2] ^[3] Spectroscopic analysis provides a non-destructive fingerprint of the molecule, allowing for unambiguous confirmation of its complex structure.

- ^1H and ^{13}C NMR reveal the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.
- IR Spectroscopy identifies the key functional groups (O-H, N-H, C-H) through their characteristic vibrational frequencies.
- Mass Spectrometry determines the molecular weight and provides structural clues through controlled fragmentation of the molecule.

Caption: Molecular structure of (S)-(+)-2-Aminopentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. For (S)-(+)-2-Aminopentan-1-ol, both ^1H and ^{13}C NMR are essential.

^1H NMR Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Causality in Experimental Choices:

- Solvent Selection: Deuterated chloroform (CDCl_3) is a common choice as it dissolves a wide range of organic compounds and has a single, well-defined residual proton signal at ~ 7.26 ppm, which typically does not interfere with the analyte signals.^{[4][5]}
- Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard (0 ppm) because it is chemically inert and its signal is a sharp singlet that does not overlap with most organic proton signals. Modern spectrometers can also lock onto the deuterium signal of the solvent, making an internal standard optional.^[5]

Expected ^1H NMR Data: The following table outlines the expected chemical shifts (δ) and multiplicities for (S)-(+)-2-Aminopentan-1-ol, based on established principles and data from analogous structures like (S)-(+)-2-amino-1-butanol.^[6]

Protons	Integration	Expected δ (ppm)	Multiplicity	Coupling Constant (J)	Assignment Rationale
-CH ₃ (C5)	3H	~0.9	Triplet (t)	~7 Hz	Terminal methyl group split by adjacent CH ₂ .
-CH ₂ - (C4)	2H	~1.3-1.4	Sextet or m	~7 Hz	Methylene protons split by adjacent CH ₃ and CH ₂ groups.
-CH ₂ - (C3)	2H	~1.4-1.5	Quintet or m	~7 Hz	Methylene protons adjacent to the chiral center, split by CH and CH ₂ .
-NH ₂ & -OH	3H	1.5-4.0	Broad singlet (br s)	N/A	Labile protons; signal is broad and position is concentration-dependent.
-CH- (C2)	1H	~2.7-2.8	Multiplet (m)	N/A	Methine proton at the chiral center, coupled to multiple adjacent protons.

-CH ₂ OH (C1)	2H	~3.3 & ~3.6	Doublet of doublets (dd) each	J ≈ 4, 7, 11 Hz	Diastereotopic protons adjacent to a chiral center, showing complex splitting.
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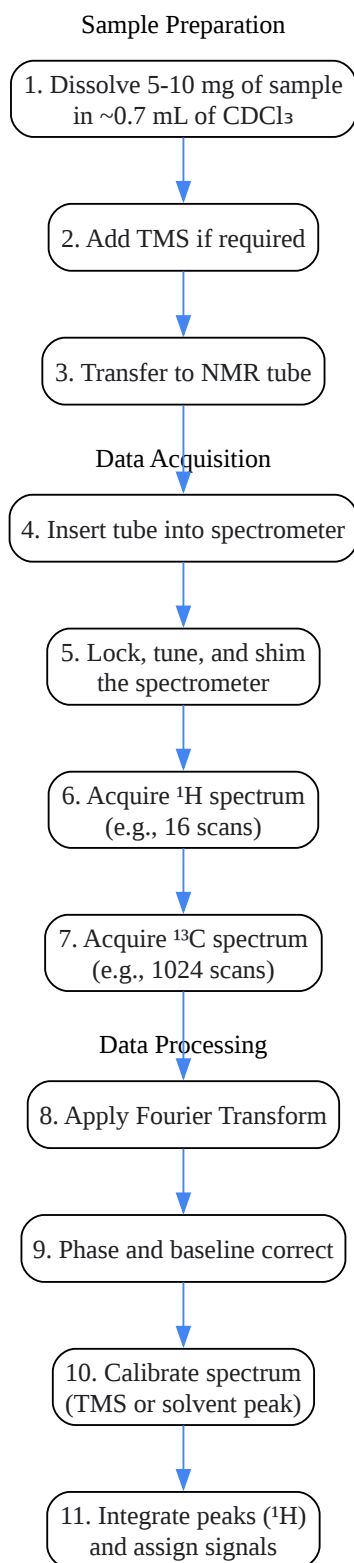
¹³C NMR Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule.

Expected ¹³C NMR Data: Based on data for similar structures like 1-pentanol and 2-pentanone, the expected chemical shifts are as follows.^{[7][8]}

Carbon Atom	Expected δ (ppm)	Rationale
C5 (-CH ₃)	~14	Aliphatic terminal methyl carbon.
C4 (-CH ₂)	~20	Aliphatic methylene carbon.
C3 (-CH ₂)	~35	Aliphatic methylene carbon, slightly downfield due to proximity to the amine.
C2 (-CH-)	~55	Methine carbon bonded to the nitrogen atom.
C1 (-CH ₂ OH)	~65	Methylene carbon bonded to the oxygen atom.

Experimental Protocol: NMR Spectroscopy



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Caption: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

- **Sample Preparation:** Accurately weigh 5-10 mg of (S)-(+)-**2-Aminopentan-1-ol** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) directly in a vial.[4]
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. The probe is then tuned to the correct frequencies for ^1H and ^{13}C , and the magnetic field is "shimmed" to maximize its homogeneity, resulting in sharp spectral lines.
- **^1H Acquisition:** A standard proton pulse sequence is run. A sufficient number of scans (e.g., 16) are averaged to achieve a good signal-to-noise ratio.
- **^{13}C Acquisition:** A proton-decoupled pulse sequence is used for the ^{13}C spectrum. Due to the low natural abundance of ^{13}C , a significantly larger number of scans is required to obtain a clear spectrum.[9]
- **Processing:** The raw data (Free Induction Decay, FID) is processed using a Fourier Transform. The resulting spectrum is then manually phased and baseline corrected. The chemical shift axis is referenced to the residual solvent peak (CHCl_3 at 7.26 ppm) or TMS (0 ppm).[5] Finally, the peaks are integrated (for ^1H) and assigned to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is exceptionally useful for identifying the presence of key functional groups.

Interpreting the Spectrum: For (S)-(+)-**2-Aminopentan-1-ol**, the IR spectrum is dominated by absorptions from the O-H and N-H groups, as well as C-H, C-O, and C-N bonds.

- **O-H and N-H Stretching Region ($3500\text{-}3200\text{ cm}^{-1}$):** This region is key. Alcohols typically show a very intense, broad absorption band due to hydrogen bonding.[10][11] Primary amines show two sharper, weaker bands in the same region, corresponding to symmetric

and asymmetric N-H stretches.[12][13] In a neat or concentrated sample of the amino alcohol, these bands will overlap, resulting in a strong, broad signal with potentially visible shoulders corresponding to the N-H stretches.

- C-H Stretching Region (3000-2850 cm^{-1}): Strong absorptions in this region confirm the presence of the aliphatic (sp^3 C-H) backbone.[10]
- N-H Bending (1650-1580 cm^{-1}): A characteristic bending vibration (scissoring) for primary amines appears in this region.[12]
- C-O and C-N Stretching (1250-1020 cm^{-1}): The C-O stretch of a primary alcohol and the C-N stretch of an aliphatic amine both appear in this fingerprint region, often as strong to medium intensity bands.[12][14]

Summary of Characteristic IR Absorptions:

Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})	Intensity
O-H (Alcohol)	Stretch, H-bonded	3500 - 3200	Strong, Broad
N-H (Primary Amine)	Stretch	3400 - 3250 (two bands)	Medium, Sharper
C-H (Alkyl)	Stretch	3000 - 2850	Strong
N-H (Primary Amine)	Bend	1650 - 1580	Medium
C-O (Alcohol)	Stretch	1260 - 1050	Strong
C-N (Amine)	Stretch	1250 - 1020	Medium-Weak

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Causality in Experimental Choices: ATR is a modern, rapid technique ideal for analyzing liquid or solid samples directly without extensive preparation. It relies on the principle of total internal

reflection, where the IR beam makes contact with the sample at the surface of a high-refractive-index crystal (often diamond), making it a robust and widely applicable method.[9]

- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.[9]
- **Sample Application:** Place a small drop of liquid (S)-(+)-**2-Aminopentan-1-ol** (or a small amount of solid if at room temperature) directly onto the ATR crystal.
- **Data Acquisition:** Lower the ATR press to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹. [9]
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

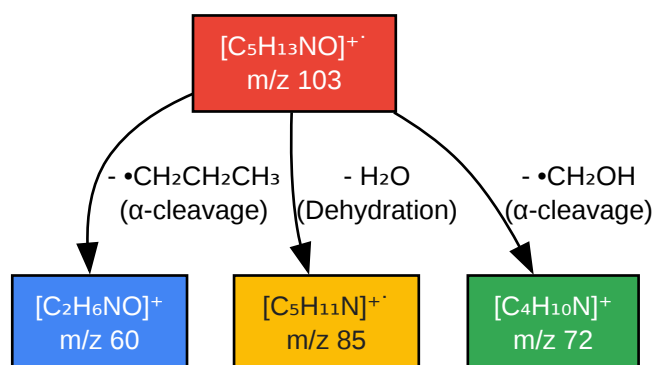
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information from the fragmentation pattern of the molecular ion.

Expected Molecular Ion: The molecular formula is C₅H₁₃NO. The nominal molecular weight is 103.16 g/mol .[1] In electron ionization (EI) or electrospray ionization (ESI), the molecule will typically be observed as the protonated molecular ion [M+H]⁺ at m/z 104.

Key Fragmentation Pathways: Amino alcohols undergo characteristic fragmentation patterns, primarily α-cleavage and dehydration.[15][16]

- **α-Cleavage:** This is the cleavage of a bond adjacent to the heteroatom (N or O). For **2-aminopentan-1-ol**, cleavage of the C2-C3 bond is highly favorable as it leads to a resonance-stabilized iminium ion.
 - $[M]^{+\cdot} \rightarrow [CH(NH_2)=CH_2OH]^+ + \cdot CH_2CH_2CH_3$ (Propyl radical)
 - This results in a prominent fragment at m/z 60.

- Loss of Hydroxymethyl Radical: α -cleavage between C1 and C2 results in the loss of a $\bullet\text{CH}_2\text{OH}$ radical.
 - $[\text{M}]^{+\cdot} \rightarrow [\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}(\text{NH}_2)]^+ + \bullet\text{CH}_2\text{OH}$
 - This yields a fragment at m/z 72.
- Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common pathway for alcohols.[15]
 - $[\text{M}]^{+\cdot} \rightarrow [\text{C}_5\text{H}_{11}\text{N}]^{+\cdot} + \text{H}_2\text{O}$
 - This would produce a fragment at m/z 85.



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Caption: Proposed mass spectrometry fragmentation pathways for **2-Aminopentan-1-ol**.

Summary of Expected Mass Fragments:

m/z Value	Proposed Identity	Fragmentation Pathway
104	$[M+H]^+$	Protonated Molecular Ion (ESI)
103	$[M]^{+\cdot}$	Molecular Ion (EI)
85	$[C_5H_{11}N]^{+\cdot}$	Loss of H_2O
72	$[C_4H_{10}N]^+$	α -cleavage (loss of $\bullet CH_2OH$)
60	$[C_2H_6NO]^+$	α -cleavage (loss of $\bullet C_3H_7$)

Experimental Protocol: Electrospray Ionization (ESI) MS

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent mixture, such as methanol/water with a small amount of formic acid (0.1%) to promote protonation ($[M+H]^+$).
- **Infusion:** The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 $\mu L/min$) using a syringe pump.
- **Ionization:** A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio. A full scan spectrum is acquired to identify the molecular ion and major fragments.

Conclusion

The structural confirmation of (S)-(+)-**2-Aminopentan-1-ol** is reliably achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the C-H framework, IR spectroscopy rapidly confirms the presence of the critical amine and alcohol functional groups, and mass spectrometry validates the molecular weight and reveals characteristic structural motifs through fragmentation. The methodologies and expected data presented in this guide form a robust, self-validating system for the comprehensive

characterization of this important chiral molecule, ensuring its quality and integrity for applications in research and development.

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